(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
Description
The compound “(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one” is a synthetic benzofuran-3-one derivative characterized by a Z-configuration at the C2 position. Key structural features include:
- Position 7: A 4-ethylpiperazine-1-ylmethyl substituent, which enhances solubility in polar solvents and may influence receptor binding.
- Position 6: A hydroxyl group, enabling hydrogen bonding and acidity (pKa ~9–10).
Properties
IUPAC Name |
(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-3-25-11-13-26(14-12-25)16-20-21(27)10-9-19-23(28)22(30-24(19)20)15-17-5-7-18(8-6-17)29-4-2/h5-10,15,27H,3-4,11-14,16H2,1-2H3/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHWYNPSRPBFAH-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OCC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OCC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves several steps. The synthetic routes typically include the condensation of 4-ethoxybenzaldehyde with 7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b]furan-3-one under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional comparison with analogous benzofuran-3-one derivatives from the provided evidence:
Table 1: Structural Comparison of Benzofuran-3-one Derivatives
Key Findings from Structural Analysis
Position 2 Modifications: The target compound’s 4-ethoxy group (vs. 4-methoxy in ) increases lipophilicity (calculated logP ~2.8 vs. uses a 2,3,4-trimethoxyphenyl group, which introduces three polar methoxy groups. This may improve binding to polar targets (e.g., kinases) but reduce blood-brain barrier penetration.
Position 7 Modifications: The 4-ethylpiperazine in the target compound balances hydrophilicity and lipophilicity (clogP ~1.5), whereas and employ a 4-(2-hydroxyethyl)piperazine, which significantly increases hydrophilicity (clogP ~0.8).
Biological Implications: The ethylpiperazine in the target compound may confer moderate CNS penetration compared to the highly polar hydroxyethylpiperazine in and .
Biological Activity
The compound (2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (CAS Number: 869078-68-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a complex structure characterized by:
- A benzofuranone core , which is known for various biological activities.
- An ethoxyphenyl group that may influence its pharmacokinetic properties.
- A piperazinyl group , which is often associated with neuroactive compounds.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have been shown to inhibit the growth of various bacterial strains. The presence of the ethoxy and piperazine groups may enhance this activity by improving solubility and receptor binding.
Anticancer Potential
Studies have suggested that benzofuran derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of apoptotic pathways. For example, compounds structurally related to our target compound have demonstrated the ability to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds similar to this compound have been studied for their anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with various receptors, such as those involved in pain and inflammation signaling.
- Oxidative Stress Reduction : The hydroxyl group may contribute to antioxidant properties, reducing oxidative stress in cells.
Case Studies
A study conducted on derivatives of benzofuran indicated that modifications at the 6-hydroxy position significantly enhanced anticancer activity (PMID: 19807156). Another investigation reported that compounds with piperazine moieties displayed improved binding affinity to dopamine receptors, suggesting potential applications in neuropharmacology.
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | PMID: 19807156 |
| Anticancer | Induced apoptosis in lung cancer cells | PMID: 19807156 |
| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 | PMID: 19807156 |
Q & A
Q. What are the optimal synthetic routes for this benzofuran derivative, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves a multi-step process, starting with the formation of the benzofuran core followed by functionalization. Key steps include:
- Aldol condensation to introduce the 4-ethoxyphenylmethylidene group.
- Mannich reaction to incorporate the 4-ethylpiperazinylmethyl substituent at position 7 .
- Hydroxylation at position 6 via acid-catalyzed hydrolysis. Optimization factors:
- Temperature control (e.g., 60–80°C for condensation steps to avoid side reactions).
- Solvent selection (polar aprotic solvents like DMF improve solubility of intermediates).
- Catalyst use (e.g., piperidine for aldol condensation) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Essential methods include:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.
- Infrared spectroscopy (IR) to identify functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
- HPLC with UV detection for purity assessment (>95% recommended for biological assays) .
Q. How do the hydroxyl and ethylpiperazine groups influence the compound’s physicochemical properties?
- The 6-hydroxy group enhances hydrophilicity and enables hydrogen bonding with biological targets (e.g., enzyme active sites) .
- The 4-ethylpiperazinylmethyl group contributes to basicity (pKa ~7.5–8.5), improving solubility in acidic buffers and membrane permeability .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies can enhance this compound’s anticancer activity?
SAR studies suggest:
- Substituent modifications : Replacing the 4-ethoxy group with halogens (e.g., Cl, Br) increases cytotoxicity in leukemia cell lines (IC₅₀ reduction by 30–50%) .
- Piperazine ring alterations : Introducing bulkier alkyl groups (e.g., isopropyl) improves selectivity for cancer cells over normal cells . Example SAR Table:
| Substituent (Position) | Modification | Biological Effect (IC₅₀, μM) |
|---|---|---|
| 4-Ethoxy (R1) | Baseline | 5.2 (K562 leukemia) |
| 4-Chloro (R1) | Increased polarity | 3.1 |
| Piperazine (R2) | Isopropyl addition | 2.8 (with 10x selectivity) |
Q. How can researchers elucidate the mechanism of action for this compound in cancer models?
Methodological approaches include:
- Binding assays : Surface plasmon resonance (SPR) to measure affinity for kinases (e.g., EGFR, VEGFR) .
- Cellular assays : Flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe) .
- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) post-treatment .
Q. How should contradictory data on antimicrobial efficacy across studies be addressed?
Contradictions may arise from:
- Strain variability : Test against standardized panels (e.g., ATCC strains) .
- Assay conditions : Optimize broth microdilution protocols (e.g., pH 7.4, 37°C) to match clinical environments .
- Synergy testing : Combine with β-lactams to check for potentiation effects .
Q. What strategies improve the compound’s stability under physiological conditions?
- Prodrug design : Esterification of the hydroxyl group to reduce premature metabolism .
- Lyophilization : Formulate as a lyophilized powder to enhance shelf-life .
- pH adjustments : Buffered solutions (pH 6.5–7.5) prevent degradation of the benzofuran core .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., PARP-1) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Train algorithms on datasets of benzofuran derivatives to predict toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
